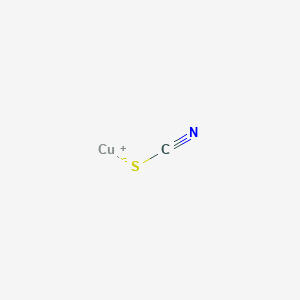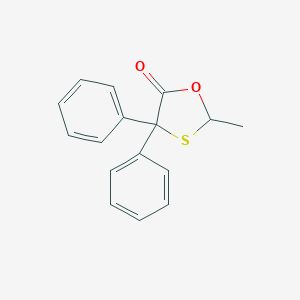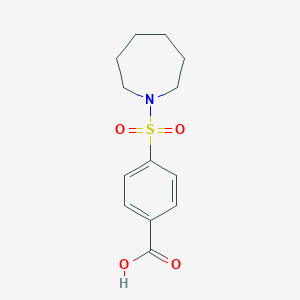
Dimethyl-2-ethylidenmalonat
Übersicht
Beschreibung
Palladium -catalyzed deconjugative allylation of dimethyl ethylidenemalonate has been reported.
Wissenschaftliche Forschungsanwendungen
Elektrophil in katalytischen asymmetrischen Michael-Reaktionen
Dimethyl-2-ethylidenmalonat wird als Elektrophil in katalytischen asymmetrischen Michael-Reaktionen von Enaminen und Enekabamaten verwendet . Die Michael-Reaktion ist ein leistungsstarkes Werkzeug in der organischen Synthese zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen, und die Verwendung dieser Verbindung in solchen Reaktionen kann zur Bildung komplexer organischer Strukturen führen.
Herstellung von N-gebundenen α-Cyancarbanion-Komplexen
Diese Verbindung wurde bei der Herstellung von N-gebundenen α-Cyancarbanion-Komplexen verwendet . Diese Komplexe sind wichtig im Bereich der Koordinationschemie und können in verschiedenen chemischen Umwandlungen verwendet werden.
Palladium(0)-katalysierte Dekonjugative Allylierung
Es wurde berichtet, dass this compound eine Palladium(0)-katalysierte dekonjugative Allylierung eingeht
Wirkmechanismus
Target of Action
Dimethyl 2-ethylidenemalonate, also known as Dimethyl ethylidenemalonate, is a chemical compound that has been employed as an electrophile in various chemical reactions . The primary targets of this compound are the reactants in these reactions, which can include enamides and enecarbamates .
Mode of Action
The compound interacts with its targets through a process known as the Michael reaction . In this reaction, the compound acts as an electrophile, accepting electrons from nucleophilic reactants . This results in the formation of new chemical bonds and the generation of reaction products .
Biochemical Pathways
The exact biochemical pathways affected by Dimethyl 2-ethylidenemalonate depend on the specific reactants involved in the reaction. For instance, when the compound is used in reactions with enamides and enecarbamates, it can lead to the formation of N-bound α-cyanocarbanion complexes . These complexes can then participate in further reactions, leading to various downstream effects.
Result of Action
The primary result of the action of Dimethyl 2-ethylidenemalonate is the formation of new chemical compounds. For example, in reactions with enamides and enecarbamates, the compound can lead to the formation of N-bound α-cyanocarbanion complexes . These complexes can then participate in further reactions, leading to the synthesis of a wide range of chemical products.
Eigenschaften
IUPAC Name |
dimethyl 2-ethylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342362 | |
| Record name | Dimethyl ethylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17041-60-0 | |
| Record name | Dimethyl ethylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is Dimethyl ethylidenemalonate known to undergo?
A1: Dimethyl ethylidenemalonate is susceptible to photocycloaddition reactions with various compounds. For example, it reacts with pyrazinopsoralen (PzPs) under UV irradiation, forming a 1:1 C4-cycloadduct at the 4′,5′-furan double bond of PzPs. [] This reaction proceeds via a singlet exciplex mechanism, as evidenced by fluorescence quenching studies. [] Additionally, DMEM undergoes palladium(0)-catalyzed deconjugative allylation with allylic acetates. [] This reaction, carried out in DMF with LHMDS as a base and a palladium catalyst, yields α-allylation products regio- and stereoselectively. []
Q2: Does the structure of Dimethyl ethylidenemalonate influence its reactivity?
A2: Yes, the structure of Dimethyl ethylidenemalonate significantly influences its reactivity. For instance, in the photocycloaddition reaction with 5(E)-styryl-1,3-dimethyluracil (5(E)-SDU), the reaction occurs at the 5,6-double bond of the uracil ring instead of the central double bond of DMEM. [] This selectivity highlights the influence of electronic and steric factors within the reacting partners.
Q3: Are there any studies on the catalytic applications of Dimethyl ethylidenemalonate?
A3: While Dimethyl ethylidenemalonate itself might not act as a catalyst, it serves as a valuable substrate in reactions catalyzed by organocatalysts. One study investigated its use in Michael additions with acetylacetone, employing thiourea-based organocatalysts. [] These reactions demonstrated the potential of DMEM as a Michael acceptor, achieving high yields (up to 99%) with the chosen organocatalysts. [] This research opens avenues for exploring further applications of DMEM in organocatalytic transformations.
Q4: Are there alternative compounds to Dimethyl ethylidenemalonate in these reactions?
A4: Yes, several compounds exhibit similar reactivity profiles to Dimethyl ethylidenemalonate and can be used as alternatives. Examples include dimethyl fumarate (DMFu) and dimethyl maleate (DMMa). [] These compounds also participate in photocycloaddition reactions with pyrazinopsoralen, suggesting their potential as substitutes in similar synthetic transformations. [] The choice of alternative would depend on the specific reaction conditions and desired product outcomes.
Q5: What analytical techniques are used to study Dimethyl ethylidenemalonate and its reactions?
A5: Various analytical techniques are employed to study Dimethyl ethylidenemalonate and its reactions. Fluorescence spectroscopy is used to study the mechanism of photocycloaddition reactions involving DMEM, specifically by observing the quenching of fluorescence in the presence of reacting partners. [] Additionally, NMR spectroscopy is crucial for characterizing the structure of DMEM and its reaction products. [] These techniques help elucidate reaction mechanisms and confirm the identity of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)


![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)


![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)



